molecular formula C8H11NO2 B2743488 4-Cyclopropylpiperidine-2,6-dione CAS No. 1339030-55-5

4-Cyclopropylpiperidine-2,6-dione

Cat. No.: B2743488
CAS No.: 1339030-55-5
M. Wt: 153.181
InChI Key: BSKMXBAXODTASO-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperidine-2,6-dione is a synthetic compound belonging to the class of substituted piperidine-2,6-diones . This family of compounds is the subject of ongoing research due to its structural relationship to known immunomodulatory agents and has been investigated for its potential to inhibit the release of the key inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) . Similar analogs within this chemical class have also been reported to suppress antigen-induced synthesis of interleukin-2, a critical cytokine for T-cell proliferation and the cellular immune response . These proposed mechanisms suggest the compound's value in fundamental immunological research, particularly in the study of cytokine-driven inflammatory pathways. The molecular structure, featuring a cyclopropyl substituent, offers a distinct profile for structure-activity relationship (SAR) studies aimed at developing new immunomodulators and immunosuppressants . As such, this compound serves as an important building block and reference compound for researchers in medicinal chemistry and immunology exploring novel therapeutic approaches. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKMXBAXODTASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopropylpiperidine 2,6 Dione and Analogous Systems

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of the 4-cyclopropylpiperidine-2,6-dione structure suggests several logical disconnection points. The most common strategies involve breaking the amide bonds (C-N bonds) within the heterocyclic ring. This leads to an acyclic precursor, typically a derivative of 3-cyclopropylglutaric acid or a related five-carbon chain with appropriate functional groups at the ends.

Another powerful strategy involves a disconnection at the Cα-Cβ bond (C3-C4 bond), which points towards a Michael addition-type synthesis. In this approach, the synthons would be a cyclopropyl-containing nucleophile and an acrylamide (B121943) or acrylate (B77674) derivative. This latter approach forms the basis of several modern synthetic methods.

Classical Synthetic Routes

Traditional methods for constructing the piperidine-2,6-dione ring have historically relied on condensation and intramolecular cyclization reactions of readily available starting materials.

The most direct methods involve forming the heterocyclic ring from a pre-functionalized five-carbon chain, analogous to the synthesis of the parent glutarimide (B196013) compound from glutaric acid. wikipedia.org

A common and effective method for synthesizing N-substituted piperidine-2,6-diones involves a two-step sequence starting from a substituted glutaric anhydride (B1165640). researchgate.net In the context of the target molecule, this would begin with 3-cyclopropylglutaric anhydride.

The general process is as follows:

Amidation: The anhydride reacts with a primary amine (or ammonia) to open the ring, forming an intermediate glutaramic acid derivative. For instance, reacting 3-cyclopropylglutaric anhydride with an aniline (B41778) derivative in a solvent like toluene (B28343) at reflux yields the corresponding N-aryl-3-cyclopropyl-pentanedioic acid monoamide. researchgate.net

Cyclization/Dehydration: The resulting amic acid is then cyclized to form the imide ring. This step often requires a coupling agent or dehydrating conditions. A reported procedure uses a reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like chloroform (B151607) under reflux to effect the final ring closure. researchgate.net

StepReactantsReagents/ConditionsProduct
1Substituted Aniline, Glutaric AnhydrideToluene, Reflux, 2hIntermediate Amic Acid
2Intermediate Amic Acid1,1'-Carbonyldiimidazole (CDI), Chloroform, Reflux, 14hN-Substituted Piperidine-2,6-dione

Malonate esters serve as versatile starting materials for the synthesis of cyclic diones. One established route for analogous cyclohexanedione systems involves the Michael addition of a dialkyl malonate to an α,β-unsaturated ketone in the presence of a base. google.com A similar strategy can be adapted for piperidine-2,6-diones. The key steps typically involve:

Michael Addition: A nitrogen-containing nucleophile is added to a Michael acceptor derived from a malonate.

Cyclization: An intramolecular condensation reaction, such as a Dieckmann condensation, forms the six-membered ring.

Hydrolysis and Decarboxylation: Subsequent hydrolysis and decarboxylation of the resulting β-keto ester afford the final dione (B5365651) product. google.com

This pathway provides a versatile entry to 4-substituted piperidine-2,6-diones by allowing for variation in both the malonate derivative and the Michael acceptor.

Intramolecular reactions provide a powerful means of constructing heterocyclic rings with high levels of stereocontrol. nih.gov For the synthesis of this compound, an appropriately substituted acyclic precursor can be designed to undergo ring closure.

A key strategy is the intramolecular aza-Michael reaction (IMAMR). nih.gov In this approach, an acyclic precursor containing a pendant amine and an α,β-unsaturated ester or amide moiety can be induced to cyclize. For the target molecule, a precursor such as an N-substituted 3-cyclopropyl-5-amino-pent-2-enoate could undergo a 6-endo-trig cyclization to furnish the piperidine-2,6-dione ring. The stereochemical outcome of such cyclizations can often be controlled by the choice of catalysts or reaction conditions. nih.gov

Condensation Reactions with Glutaric Acid Derivatives

Modern Synthetic Approaches

Recent advances have focused on developing more efficient, milder, and practical methods for the synthesis of substituted piperidine-2,6-diones. One notable development is a transition-metal-free approach that constructs the ring via a Michael addition/intramolecular imidation cascade. d-nb.inforesearchgate.net

This method involves the reaction of a substituted methyl acetate (B1210297) with an acrylamide in the presence of a strong base, such as potassium tert-butoxide (KOtBu). d-nb.inforesearchgate.net To synthesize a 4-cyclopropyl analog, one could envision using methyl cyclopropylacetate as the starting nucleophile.

The proposed reaction mechanism proceeds as follows:

The base deprotonates the α-carbon of the methyl acetate derivative, forming a nucleophilic enolate.

This enolate undergoes a Michael addition to the acrylamide acceptor.

The resulting intermediate then undergoes a subsequent intramolecular imidation (cyclization with loss of methanol) to form the final piperidine-2,6-dione product. d-nb.inforesearchgate.net

This protocol is distinguished by its operational simplicity, mild reaction conditions, and excellent tolerance for a wide range of functional groups. d-nb.info Furthermore, the method has proven to be scalable, demonstrating its potential for both academic and industrial applications. d-nb.inforesearchgate.net

EntryMethyl Acetate Derivative (1)Acrylamide Derivative (2)BaseYield (%)
1Methyl phenylacetateAcrylamideKOtBu85
2Methyl (4-chlorophenyl)acetateAcrylamideKOtBu88
3Methyl (thiophen-2-yl)acetateAcrylamideKOtBu71
4Methyl acetateN-phenylacrylamideKOtBu65

Table based on data for analogous systems reported in the literature, illustrating the versatility of the method. d-nb.inforesearchgate.net

Catalytic Methods for Ring Formation

The formation of the piperidine-2,6-dione ring through catalytic means offers robust and scalable solutions. Various catalysts, including transition metals and simpler Lewis acids, have been employed to promote the cyclization and functionalization of appropriate precursors.

Historically, the synthesis of C3-substituted piperidine-2,6-diones has utilized strategies such as palladium-catalyzed cross-coupling of 2,6-bis(benzyloxy)pyridine (B188532) units with boronic acids, followed by hydrogenation, or nickel-catalyzed cross-coupling of 3-halo-imides with aryl halides. d-nb.info More recent developments have focused on more direct and environmentally benign catalytic systems.

One effective method involves the use of zinc chloride (ZnCl₂) as a catalyst for the condensation of primary amines with glutaric acid. This approach represents a green chemistry method that proceeds under mild reflux conditions in ethanol, offering operational simplicity and high yields. Another strategy relies on the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine to create enantioenriched 2-substituted and 2,6-disubstituted piperidines, which can serve as precursors to dione structures. nih.gov Furthermore, palladium catalysts like Pd(DMSO)₂(TFA)₂ have been used for Wacker-type aerobic oxidative cyclizations to generate six-membered nitrogen heterocycles. organic-chemistry.org

Table 1: Overview of Catalytic Methods for Piperidine-2,6-dione and Piperidine (B6355638) Synthesis
Catalyst/SystemReactantsReaction TypeKey FeaturesReference
ZnCl₂Primary Amine, Glutaric AcidCondensation/HeterocyclizationGreen method, mild conditions, high yields (82-94%).
Palladium or Nickel ComplexesHalogenated Imides, Boronic Acids/Aryl HalidesCross-CouplingEffective for C3-substituted diones; often requires multiple steps. d-nb.info
Pd(DMSO)₂(TFA)₂Alkenyl AminesWacker-Type Aerobic Oxidative CyclizationBase-free conditions for forming various N-heterocycles. organic-chemistry.org
Chiral Ligands with Organolithium/Zinc SpeciesN-Boc-piperidineCatalytic Dynamic Resolution (CDR)Provides enantioenriched 2,6-disubstituted piperidines. nih.gov

Photochemical Reaction Pathways

Photochemical transformations provide powerful and unique methods for constructing complex molecular architectures, often under mild conditions. researchgate.net These light-induced reactions can be categorized based on their underlying mechanisms, including electron transfer, hydrogen atom transfer, and cycloaddition processes.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor in an excited state, leading to the formation of a charge-separated state. wikipedia.orgedinst.com This principle can be applied to construct heterocyclic rings. nih.gov In the context of piperidine synthesis, photoredox catalysis, which operates via single electron transfer, has been used for the α-amino C–H arylation of existing piperidine derivatives. nih.gov While this demonstrates the functionalization of the ring rather than its formation, the underlying PET mechanism is relevant. Electronically excited species like ketones, amides, or imides can act as potent electron acceptors, initiating reactions that lead to the formation of heterocyclic products. nih.gov The feasibility and driving force of a PET process can often be estimated using the Rehm-Weller equation, which considers the reduction potentials of the donor and acceptor and the excitation energy. edinst.com

Photoinduced Hydrogen Atom Transfer Processes

Photoinduced hydrogen atom transfer (HAT) has emerged as a formidable tool for generating synthetically useful radical species from C-H bonds under mild conditions. nih.govresearchgate.net This approach offers a direct pathway for C-H functionalization, avoiding the need for pre-functionalized substrates. nih.govacs.org In this process, a photocatalyst absorbs light and enters an excited state, enabling it to abstract a hydrogen atom (a proton and an electron) from a substrate in a single step. researchgate.netrhhz.net This strategy has been successfully employed for the direct acylation of activated C-H bonds, including those on piperidine scaffolds, without the need for a catalyst. nih.gov The resulting radical intermediates can then participate in subsequent bond-forming reactions to build molecular complexity. nih.govacs.org

Table 2: Examples of Photoinduced HAT Reactions
ProcessActive Species/PromoterSubstrate TypeKey OutcomeReference
Direct AcylationAcyl Azolium Triplet Excited StateActivated C-H bonds (e.g., in ethers, amides)Forms new C-C bond via radical-radical coupling. nih.gov
General C-H FunctionalizationPhotocatalyst (e.g., Iridium complex) + HAT catalyst (e.g., Quinuclidine)Aliphatic C-H BondsGenerates C-centered radicals for further reactions. acs.orgrhhz.net
Photocycloaddition Strategies

Among photochemical reactions, the [2+2] photocycloaddition is arguably the most widely used and important, providing a direct route to cyclobutane (B1203170) rings. researchgate.netresearchgate.net This strategy can be applied intramolecularly to form bicyclic piperidine systems. For instance, atropisomeric 3,4-dihydro-2-pyridones undergo a stereospecific intramolecular [2+2] photocycloaddition to yield complex bicyclic structures with high stereoselectivity. researchgate.net Such reactions are key for building fused bicyclic piperidines, which can serve as valuable building blocks in medicinal chemistry. researchgate.net The Paterno-Büchi reaction, the photocycloaddition between a carbonyl group and an alkene, is another powerful tool for creating oxetane (B1205548) rings, which can be further transformed. mdpi.com These strategies highlight the utility of light to construct the core heterocyclic system or to append complex ring structures onto it.

Heterocyclization Reactions

Direct heterocyclization reactions represent a classical and straightforward approach to the synthesis of the piperidine-2,6-dione core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors in one or two steps.

A common strategy involves the reaction of a primary amine or aniline derivative with glutaric anhydride or glutaric acid. researchgate.net For example, a substituted aniline can be refluxed with glutaric anhydride in toluene to form an intermediate amic acid. This intermediate is then cyclized to the desired N-substituted piperidine-2,6-dione by heating with a dehydrating agent such as 1,1'-carbonyldiimidazole. researchgate.net A more direct, one-pot variation uses a catalyst like ZnCl₂ to promote the reaction between a primary amine and glutaric acid in refluxing ethanol, affording the dione product in high yields. These methods are valuable for their simplicity and the wide availability of starting materials.

Table 3: Comparison of Heterocyclization Methods
ReagentsConditionsNumber of StepsKey FeaturesReference
Aniline derivative, Glutaric anhydride, 1,1'-CarbonyldiimidazoleReflux in toluene, then reflux in chloroformTwo (intermediate isolation not always necessary)Stepwise approach allowing for intermediate formation. researchgate.net
Primary amine, Glutaric acid, ZnCl₂ (cat.)Reflux in ethanolOne-potGreen, operationally simple, high yields.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rug.nl MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.

While a specific MCR for this compound is not prominently detailed, the synthesis of substituted piperidines and piperidinones is well-represented in MCR literature. For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can produce highly substituted piperidines under the catalysis of a dual-functional ionic liquid. researchgate.net Similarly, highly diastereoselective four- and five-component syntheses have been developed for polysubstituted 2-piperidinones. nih.gov Ugi-type MCRs have also been adapted to create related fused bicyclic systems like pyrrolopiperazine-2,6-diones, showcasing the power of this strategy to construct complex heterocyclic scaffolds in a single pot with high diastereoselectivity. nih.gov These examples demonstrate the immense potential of MCRs to assemble complex piperidine-2,6-dione analogues from simple and readily available starting materials.

Stereoselective Synthesis of this compound Isomers

Chiral Auxiliaries and Reagents in Diastereoselective Synthesis

Diastereoselective synthesis using chiral auxiliaries is a powerful strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. wikipedia.org This attachment converts the achiral molecule into a chiral intermediate, allowing for subsequent reactions to proceed with a diastereomeric bias due to the steric and electronic influence of the auxiliary. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of 4-substituted piperidine-2,6-diones (glutarimides), common chiral auxiliaries include oxazolidinones (popularized by Evans), camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgresearchgate.net These auxiliaries can be attached to a precursor of the glutarimide ring, such as a glutaric acid derivative. For instance, an N-acyloxazolidinone can be used to direct the alkylation or conjugate addition at the 4-position of the glutarimide precursor. wikipedia.orgresearchgate.net

In a representative approach for analogous systems, a chiral oxazolidinone derived from an amino acid like valine can be acylated with a glutaric anhydride derivative. The resulting chiral imide can form a specific enolate geometry upon treatment with a base. This enolate then reacts with an electrophile, such as a cyclopropyl-bearing reagent, from the less hindered face, as directed by the bulky substituent on the auxiliary. This process leads to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the enantiomerically enriched this compound.

A study on the diastereoselective Mannich reactions of a pseudo-C2-symmetric glutarimide, which incorporated an oxazolidinone auxiliary, demonstrated the effectiveness of this approach. beilstein-journals.org The boron enolate of the chiral imide reacted with tosylated imines to produce the corresponding adducts in good yields and with high stereoselectivity. beilstein-journals.org Although this example does not directly involve cyclopropylation, it illustrates the principle of using an installed chiral auxiliary on a glutarimide system to control the stereochemistry of a new bond formation at a neighboring position, a principle applicable to the synthesis of 4-substituted analogs.

Interactive Data Table: Diastereoselective Reactions in Analogous Glutarimide Systems

Chiral Auxiliary Electrophile/Reaction Type Diastereomeric Ratio (d.r.) / Diastereoselectivity (DS) Reference
Oxazolidinone (from Valine) Mannich Reaction with N-Ts imine 93:7 beilstein-journals.org
Oxazolidinone (from Phenylglycine) Mannich Reaction with N-Ts imine 91:9 beilstein-journals.org
trans-2-Phenylcyclohexanol Ene Reaction with Glyoxylate 10:1 wikipedia.org

Asymmetric Catalysis for Enantioselective Pathways

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov This method avoids the need to install and remove a chiral auxiliary. Organocatalysis and transition-metal catalysis are the two primary branches of asymmetric catalysis.

For the synthesis of chiral glutarimide derivatives, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts. nih.govacs.org A highly enantioselective synthesis of functionalized glutarimides can be achieved through a formal [3+3] annulation between enals and substituted malonamides, catalyzed by a chiral NHC. nih.govacs.org This reaction constructs the piperidine-2,6-dione core while simultaneously setting the stereochemistry at the 3- and 4-positions, offering access to trans-3,4-disubstituted glutarimides with excellent enantioselectivity. nih.gov While this specific method builds a disubstituted ring, the principle of using chiral catalysts for annulation reactions is a key strategy for accessing enantiopure heterocyclic systems.

Another approach involves the asymmetric desymmetrization of a prochiral 4-substituted glutarimide. For instance, the desymmetrization of 4-aryl substituted glutarimides has been achieved with high selectivity (up to 97% ee) through enolization using a chiral bis-lithium amide base. researchgate.net This kinetic resolution process selectively functionalizes one of the two enantiotopic groups flanking the substituent at the 4-position.

Transition metal catalysis, particularly with rhodium, has also been applied to the synthesis of chiral piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been shown to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction can provide access to the chiral piperidine core. Adapting such a strategy to incorporate a cyclopropyl (B3062369) group and subsequent oxidation could provide a pathway to the desired this compound.

Interactive Data Table: Enantioselective Catalytic Syntheses of Analogous Piperidine/Glutarimide Systems

Catalyst Type Reaction Key Substrates Enantiomeric Excess (e.e.) Reference
Chiral N-Heterocyclic Carbene [3+3] Annulation Enals, Malonamides up to 99% nih.govacs.org
Chiral bis-Lithium Amide Base Asymmetric Desymmetrization 4-Aryl Glutarimides up to 97% researchgate.net

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Piperidine-2,6-dione Formation

The construction of the piperidine-2,6-dione ring is a critical step that can be accomplished through various synthetic strategies. The most common approaches involve the condensation of a suitable five-carbon backbone, such as 3-cyclopropylglutaric acid or its derivatives, with an ammonia (B1221849) source.

The initial step in the acid-catalyzed synthesis involves the nucleophilic addition of an amine (acting as the nitrogen source) to one of the carbonyl carbons of a 3-cyclopropylglutaric acid derivative. libretexts.org This process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The amine then attacks this activated carbonyl group.

The reaction proceeds through the following steps:

Protonation of the Carbonyl Oxygen: An acid catalyst donates a proton to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom, resulting in the formation of a neutral tetrahedral intermediate known as a carbinolamine, or amino alcohol. libretexts.orglibretexts.orgrsc.org This intermediate is a labile species and is typically not isolated. rsc.org

The formation of the carbinolamine is a reversible process, and the rate is pH-dependent. rsc.orgresearchgate.net

Following the formation of the carbinolamine, the next crucial step is the elimination of a water molecule to form an imine or a related intermediate. libretexts.org This dehydration step is also acid-catalyzed.

The mechanism involves:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine. libretexts.orglibretexts.org This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). libretexts.org

Loss of Water: The protonated carbinolamine eliminates a molecule of water. This can occur through an E1-like process, resulting in the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org

The final stage of forming the piperidine-2,6-dione ring involves an intramolecular reaction. After the formation of the initial amide via the steps above, the second carboxylic acid group on the glutaric acid backbone undergoes a ring-closing reaction.

The process is as follows:

Amide Formation: The iminium ion loses a proton to yield an amide, or the reaction proceeds to form an amic acid (an amide with a carboxylic acid group).

Intramolecular Nucleophilic Attack: The nitrogen atom of the amide attacks the carbonyl carbon of the remaining carboxylic acid group. This intramolecular cyclization is a 6-endo process. mdpi.com

Dehydration: Similar to the initial steps, this second tetrahedral intermediate eliminates a molecule of water, often driven by thermal conditions, to form the stable six-membered imide ring of 4-cyclopropylpiperidine-2,6-dione. thieme-connect.de This final cyclodehydration step solidifies the heterocyclic structure. thieme-connect.de

Base-mediated reactions provide alternative pathways for the synthesis of piperidine-2,6-diones. These methods often involve carbon-carbon bond-forming reactions to construct the heterocyclic backbone.

One prominent strategy is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. thieme-connect.com For the synthesis of a 4-substituted piperidine-2,6-dione, this could involve the reaction of a malonate derivative with an acrylamide (B121943) in the presence of a base like potassium tert-butoxide. evitachem.com This is followed by an intramolecular cyclization to yield the final dione (B5365651) structure. evitachem.com

Another powerful base-mediated method is the Dieckmann condensation . masterorganicchemistry.com This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which results in the formation of a five- or six-membered ring. masterorganicchemistry.com In the context of piperidine-2,6-dione synthesis, a suitably substituted amino-diester can undergo intramolecular cyclization in the presence of a strong base to form the heterocyclic ring. ucl.ac.uk

Interactive Table: Base-Mediated Synthesis Routes for Piperidine-2,6-diones
Reaction NameKey ReagentsMechanistic FeatureReference
Michael Addition/CyclizationAcrylamide, Malonic Ester Derivative, Base (e.g., KOtBu)Conjugate addition followed by intramolecular N-acylation. evitachem.com, researchgate.net
Dieckmann CondensationSubstituted Amino-Diester, Strong Base (e.g., NaOEt)Intramolecular Claisen condensation to form a β-keto ester intermediate. ucl.ac.uk, masterorganicchemistry.com
Guareschi-Thorpe ReactionAldehyde/Ketone, Ethyl Cyanoacetate, Ammonia SourceThree-component condensation to form 3,5-dicyanopiperidine-2,6-diones. thieme-connect.com, semanticscholar.org

Acid-Catalyzed Condensation Mechanisms

Transformations of the Piperidine-2,6-dione Core

The this compound molecule possesses several reactive sites, including the nitrogen atom of the imide and the two carbonyl groups, allowing for a variety of chemical transformations.

Key transformations include:

N-Alkylation and N-Arylation: The imide nitrogen can be deprotonated by a suitable base and subsequently alkylated or arylated. For instance, reacting the parent imide with reagents like 1,4-dibromobutane (B41627) in the presence of potassium carbonate and DBU can introduce an alkyl chain at the nitrogen position. nih.gov

Reduction of Carbonyl Groups: The diketone functionality can be selectively reduced. solubilityofthings.com Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both carbonyl groups to yield the corresponding piperidine (B6355638). evitachem.com Milder reducing agents, such as sodium borohydride, may allow for the selective reduction of one carbonyl group to a hydroxyl group. evitachem.com

Aldol (B89426) Reactions: The α-carbons adjacent to the carbonyl groups are acidic and can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then participate in stereoselective aldol reactions with various aldehydes, leading to the synthesis of more complex substituted piperidines. mdpi.com

Ring Opening: The imide ring can be opened via hydrolysis under acidic or basic conditions to yield the corresponding 3-cyclopropylglutaramic acid derivative. Enantioenriched ring-opened glutarimides are sometimes used as synthetic intermediates to overcome challenges associated with reactions on the closed-ring form. acs.org

Interactive Table: Chemical Transformations of the Piperidine-2,6-dione Core
TransformationReagent(s)Product TypeReference
N-AlkylationAlkyl Halide (e.g., R-Br), Base (e.g., K2CO3)N-Substituted Piperidine-2,6-dione nih.gov
Carbonyl ReductionLiAlH4 or NaBH4Hydroxy-piperidinone or Piperidine evitachem.com
Aldol CondensationLDA, Aldehyde (R-CHO)α-Hydroxyalkyl Piperidine-2,6-dione mdpi.com
Ring-Opening (Hydrolysis)Acid or Base (e.g., NaOH)Substituted Glutaramic Acid acs.org

Alkylation and Arylation Reactions

The piperidine-2,6-dione scaffold can undergo alkylation and arylation at several positions. The nitrogen atom is a common site for substitution, and the carbon atoms alpha to the carbonyl groups are also reactive.

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine-2,6-dione ring can be alkylated or arylated under various conditions. Reductive alkylation, for instance, can be achieved using aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride. googleapis.com

α-Arylation: The α-carbon positions of amides can be challenging to arylate directly, especially for secondary amides where the N-H bond can interfere under basic conditions. chemistryviews.org However, methods have been developed for the nickel-catalyzed reductive cross-coupling of redox-active esters of malonic acid half-amides with aryl iodides, providing a pathway to α-aryl secondary amides under mild conditions. chemistryviews.org Another approach involves palladium-catalyzed C-H arylation, which can be directed by a coordinating group. For instance, in pyrimidine (B1678525) systems, the nitrogen atom can direct phenylation to the ortho position of an attached phenyl ring. mdpi.com

Reaction TypeReagents and ConditionsSubstrate TypeProductRef.
Reductive AlkylationAldehyde, Sodium triacetoxyborohydride, Solvent (e.g., CH2Cl2)4-Substituted PiperidineN-Alkylated Piperidine googleapis.com
α-Arylation (Reductive Coupling)Aryl iodide, NiCl2(bpy), Mn, Zn, PhMeSiCl2, DMA, 0 °CRedox-active NHP ester of malonic acid half amideα-Aryl Secondary Amide chemistryviews.org
Directed C-H ArylationPhenyldiazonium salt, Pd(OAc)2, Photoredox initiator, LED2,6-DiphenylpyrimidineOrtho-phenylated pyrimidine mdpi.com

Ring-Opening and Ring-Expansion Reactions

The piperidine-2,6-dione ring can be subject to reactions that alter its fundamental structure, leading to either ring cleavage or expansion to larger ring systems.

Ring-Opening: The amide bonds within the piperidine-2,6-dione ring can be cleaved under hydrolytic conditions (acidic or basic), although this is not a transformation unique to the cyclopropyl-substituted variant. More specific ring-opening reactions often target the cyclopropane (B1198618) ring (see section 3.3.1).

Ring-Expansion: Ring expansion reactions are valuable for synthesizing medium-sized (7- to 12-membered) and larger rings, which are of interest in medicinal chemistry. mdpi.com Methods like the Tiffeneau-Demjanov rearrangement, Schmidt rearrangement, and Beckmann rearrangement are common strategies for expanding six-membered rings. mdpi.com For example, the reaction of cyclic ketones with hydroxyalkyl azides can lead to lactams via ring expansion. mdpi.com While not specific to this compound, these general principles could be applied to create larger, cyclopropyl-substituted heterocyclic systems.

Reaction TypeGeneral MethodStarting Material ExampleProduct TypeRef.
Ring ExpansionHydroxyalkyl azide-mediated4-tert-ButylcyclohexanoneSeven-membered lactam mdpi.com
Ring ExpansionGeneral methodologiesSix-membered carbo- and heterocycles7- to 12-membered rings mdpi.com
Ring ExpansionC-Acylation/Ring Expansion SequenceCyclic β-keto esterRing-enlarged β-keto ester whiterose.ac.uk

Reduction and Oxidation Chemistry

The carbonyl groups of the piperidine-2,6-dione ring are susceptible to reduction, while the ring itself can be subject to oxidative transformations.

Reduction: The two carbonyl groups of the dione can be reduced to hydroxyl groups or methylene (B1212753) groups using various reducing agents. The specific outcome depends on the reagent and reaction conditions. For example, strong reducing agents like lithium aluminum hydride can reduce amides to amines.

Oxidation: Oxidative reactions can lead to the introduction of new functional groups or the formation of unsaturated derivatives. For instance, oxidative free-radical cyclization of related dione systems has been reported. mdpi.com

Cyclopropane Ring Reactivity within the Piperidine-2,6-dione Framework

The cyclopropyl (B3062369) group is a highly strained three-membered ring with bond angles of 60°, deviating significantly from the ideal sp³ bond angle of 109.5°. wikipedia.org This inherent strain energy makes it a reactive functional group, prone to reactions that relieve this strain. chemrxiv.orgd-nb.info

Strain-Release Reactions of the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group is a driving force for a variety of ring-opening reactions. nih.gov These transformations can be initiated by electrophiles, transition metals, or through electrochemical means. d-nb.infobeilstein-journals.orgnih.gov

Electrophilic Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack, resulting in a ring-opened product. nih.gov

Transition Metal-Catalyzed Reactions: Transition metals can catalyze the ring-opening of cyclopropanes to form metallacycles, which can then participate in further reactions like cycloadditions. nih.gov Rhodium catalysts, for example, can promote [4+2+1] cycloadditions of cyclopropyl-capped dienes with carbon monoxide by releasing the ring strain. chemrxiv.org

Electrochemical Ring Opening: Electrochemical methods can also be used to open the cyclopropane ring. Anodic oxidation of N-cyclopropylmethyl amides generates a radical cation, which can undergo intramolecular cyclization facilitated by the amide group, driven by the release of ring strain. d-nb.info

Reaction TypeInitiator/CatalystKey IntermediateResultRef.
Electrophilic Ring OpeningBrønsted superacid (e.g., CF3SO3H)CarbocationRing-opened addition product nih.gov
[4+2+1] CycloadditionRhodium catalystMetallacycleBicyclic 5/7 systems chemrxiv.org
Electrochemical RearrangementAnodic oxidationRadical cationRing-opened and rearranged products (e.g., oxazolines) d-nb.info
Reductive Ring OpeningElectrochemical reduction (Ni(II) complex)Radical anionDehydroalanine derivatives beilstein-journals.org

Functionalization of the Cyclopropane Ring

Direct functionalization of the C-H bonds of the cyclopropane ring without ring-opening is a more modern and synthetically valuable approach.

C-H Arylation: Palladium-catalyzed methods have been developed for the enantioselective intramolecular C-H arylation of cyclopropanes, allowing for the construction of complex polycyclic systems. rsc.org

C-H Borylation: Iridium-catalyzed enantioselective C-H borylation of cyclopropanecarboxamides can install a boryl group, which serves as a versatile handle for further synthetic transformations. organic-chemistry.org This reaction provides a route to functionalize the cyclopropane ring at the β-position relative to the amide group. organic-chemistry.org

Reaction TypeCatalyst SystemFunctional Group IntroducedRef.
Enantioselective C-H ArylationPalladium(0) / Taddol-based phosphoramidite (B1245037) ligandAryl group rsc.org
Enantioselective C-H BorylationIridium / Chiral bidentate boryl ligandBoryl group (Bpin) organic-chemistry.org

Derivatization and Structural Modification Strategies

Synthesis of Substituted 4-Cyclopropylpiperidine-2,6-dione Derivatives

The synthesis of substituted derivatives of this compound is a fundamental step in exploring its chemical space. While direct synthesis of the parent compound is established, creating a library of derivatives requires robust and adaptable synthetic routes. A common approach involves a multi-step sequence that allows for the introduction of substituents at various positions on the piperidine (B6355638) ring.

One effective method begins with commercially available or readily synthesized β-amino esters. nih.gov This strategy, adaptable for the cyclopropyl (B3062369) variant, involves the following key steps:

Acylation: Reaction of a cyclopropyl-containing β-amino ester with an acyl chloride, such as ethyl malonyl chloride, to form the corresponding amide. nih.gov

Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization, often promoted by a base like sodium ethoxide, to yield a piperidine-2,4-dione ring system. nih.gov Note that this may produce isomers that require separation or specific reaction conditions to favor the 2,6-dione.

Further Modification: The resulting piperidine-2,6-dione can be further modified. For instance, functional groups can be introduced at the N-1 position via alkylation or arylation, or at the C-3 and C-5 positions if the initial cyclization allows for it. nih.gov

The development of cost-effective and efficient methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. mdpi.com General strategies for piperidine synthesis, such as the catalytic hydrogenation of substituted pyridines or intramolecular aza-Michael reactions, can also be adapted to create precursors for this compound derivatives. mdpi.com

Table 1: General Synthetic Strategy for Substituted Piperidine-2,6-dione Derivatives

StepReactionDescriptionKey Reagents
1Amide FormationAcylation of a β-amino ester with a malonyl derivative.β-amino ester, Ethyl malonyl chloride
2CyclizationBase-promoted intramolecular condensation to form the piperidine-dione ring.Sodium ethoxide
3Decarboxylation (if needed)Removal of an ester group, often introduced during cyclization.Acid-mediated hydrolysis
4FunctionalizationIntroduction of substituents at various positions (e.g., N-alkylation).Alkyl halides, Cesium carbonate

Exploration of Substituent Effects on Molecular Properties

The introduction of different substituents onto the this compound scaffold systematically alters its physicochemical properties. These changes are governed by well-established principles of physical organic chemistry, including inductive and resonance effects. nih.gov By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the molecule, researchers can fine-tune its electronic distribution, polarity, and steric profile.

Electronic Effects: Attaching an EWG (e.g., nitro, cyano) to the N-1 position or the cyclopropyl ring can decrease the electron density of the piperidine-dione system. Conversely, an EDG (e.g., hydroxyl, amino) would increase it. These modifications can impact the molecule's reactivity and its ability to participate in intermolecular interactions. mdpi.commdpi.com

Table 2: Predicted Effects of Substituents on this compound Properties

Substituent Type (Example)PositionPredicted Effect on Electron Density of RingPredicted Effect on Polarity/Solubility
Electron-Withdrawing (-NO2)N-1 PositionDecreaseIncrease Polarity
Electron-Donating (-OCH3)N-1 PositionIncreaseSlight Increase in Polarity
Halogen (-F, -Cl)Cyclopropyl RingDecrease (Inductive)Increase Polarity, Decrease Solubility
Hydroxyl (-OH)N-Alkyl ChainMinimal on RingSignificant Increase (H-bonding)

Design and Synthesis of Spirocyclic Analogs

Creating spirocyclic analogs, where the C-4 position of the piperidine ring is a spiro center shared with another ring, is an advanced strategy to explore novel three-dimensional chemical space. This approach rigidly constrains the conformation of the cyclopropyl-piperidine moiety, which can lead to enhanced specificity for biological targets. Several synthetic methods can be employed to generate such complex structures. nuph.edu.ua

Ring-Closing Metathesis (RCM): A powerful technique for forming rings. A potential route involves synthesizing a 4,4-diallyl-piperidine-2,6-dione intermediate. Subsequent treatment with a Grubbs catalyst would induce RCM to form a spiro-cyclopentene ring at the C-4 position. nuph.edu.ua

Multi-component Reactions: One-pot reactions involving an aldehyde, an amine source, and a malonic acid derivative can be designed to construct spiro-heterocycles. For example, a three-step synthesis to produce spiro[indole-thiazolidine]diones has been developed, which involves alkylation, Schiff base formation, and cyclocondensation. chemmethod.com

Enzymatic Resolution: For the synthesis of enantioenriched spirocyclic compounds, enzymatic methods offer high stereoselectivity. Enzymatic acylation or hydrolysis can be used to resolve racemic mixtures of chiral spirocyclic intermediates or final products. chemrxiv.org

The synthesis of spirocyclic bromotyrosine analogs has demonstrated the feasibility of creating complex spiro-piperidinedione-like structures for biological evaluation. mdpi.com

Table 3: Methodologies for Synthesis of Spirocyclic Analogs

MethodologyDescriptionKey Intermediate/ReagentReference
Ring-Closing MetathesisFormation of a new ring via olefin metathesis.5,5-dialkenyl derivatives, Grubbs catalyst nuph.edu.ua
CyclocondensationStepwise construction of a spiro-system from multiple components.Isatin derivatives, Amines, Mercaptoacetic acid chemmethod.com
Enzymatic ResolutionSeparation of enantiomers using enzymes.Lipases for selective acylation/hydrolysis chemrxiv.org

Conjugation and Linker Chemistry for Scaffold Diversification

The this compound scaffold can be diversified by conjugating it to other molecules using chemical linkers. This is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where piperidine-2,6-dione derivatives, such as analogs of lenalidomide (B1683929) and pomalidomide, function as E3 ubiquitin ligase (cereblon) binders. broadpharm.combroadpharm.com

The core concept involves creating a bifunctional molecule where the piperidine-dione moiety recruits the cellular degradation machinery, and a second moiety targets a specific protein for destruction. google.com The linker chemistry is critical for the success of the resulting conjugate.

Linker Attachment Points: Linkers can be attached at several positions on the scaffold. The N-1 position is a common site for modification. Alternatively, functional groups can be introduced elsewhere on the ring or on the cyclopropyl substituent to serve as handles for linker conjugation.

Linker Composition: Linkers vary in length, rigidity, and composition. Common linkers include simple alkyl chains, polyethylene (B3416737) glycol (PEG) chains to improve solubility, and more rigid structures to control the spatial orientation between the two ends of the conjugate.

Conjugation Chemistry: Standard bioconjugation techniques are used to attach the linker, such as amide bond formation, click chemistry, or ether synthesis. For example, a piperidine-dione containing a free amine can be coupled to a linker bearing a carboxylic acid using peptide coupling reagents. google.com

A patent for bifunctional molecules targeting BCL6 demonstrates a synthetic route where a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione unit is coupled to a complex piperidine-containing targeting moiety via a spirocyclic linker, showcasing a sophisticated example of scaffold diversification. google.com

Methodology for Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are a systematic methodology used to understand how the chemical structure of a compound influences its biological activity. nih.govmalariaworld.org For this compound derivatives, SAR is essential for optimizing a desired biological effect. The process is iterative and involves a continuous cycle of design, synthesis, and testing.

Library Synthesis: A library of analogs is synthesized, where specific parts of the molecule are systematically varied. For instance, the size and electronic properties of the substituent at the N-1 position might be altered, or the cyclopropyl group could be replaced with other small cycloalkanes. nih.gov

Biological Screening: All synthesized compounds are tested in a relevant biological assay to measure their activity (e.g., enzyme inhibition, receptor binding, or cellular cytotoxicity). researchgate.net

Data Analysis: The structural features of the compounds are correlated with their measured activities. For example, it might be found that electron-withdrawing groups at a certain position increase potency, while bulky groups decrease it. mdpi.com

Model Refinement: The data is used to build or refine a pharmacophore model, which is a 3D representation of the essential structural features required for activity. nih.gov This model helps in understanding the key interactions between the molecule and its biological target.

Rational Design: Based on the SAR insights and the refined model, a new generation of compounds is designed with predicted improvements in activity, selectivity, or other properties. malariaworld.orgnih.gov This cycle is repeated to converge on an optimized lead compound.

This methodological approach allows for the rational design of novel derivatives, moving beyond random screening to a more directed and efficient discovery process. malariaworld.org

Computational and Theoretical Studies

Molecular Modeling and Geometry Optimization

Molecular modeling is the cornerstone of computational analysis, beginning with the generation of a three-dimensional structure of the molecule. For 4-Cyclopropylpiperidine-2,6-dione, this involves constructing the piperidine-2,6-dione ring and attaching the cyclopropyl (B3062369) group at the 4-position. The initial structure is then subjected to geometry optimization, a process that refines the bond lengths, bond angles, and dihedral angles to find the most stable, lowest-energy conformation.

This optimization is typically performed using methods like molecular mechanics (MM) or, for higher accuracy, quantum mechanical (QM) methods such as Density Functional Theory (DFT). High-level quantum chemical calculations would be employed to precisely determine the conformational preferences, such as the orientation of the cyclopropyl group relative to the piperidine (B6355638) ring (axial vs. equatorial). Studies on similar cyclic systems, like cyclopropylmethylphosphine and cyclopropylmethylselenol, have demonstrated that the cyclopropyl group can influence conformational stability and may even participate in weak intramolecular interactions. nih.govnih.gov The final optimized geometry provides crucial data on the molecule's shape and steric profile.

Table 1: Illustrative Optimized Geometric Parameters for this compound

ParameterPredicted Value (Axial Cyclopropyl)Predicted Value (Equatorial Cyclopropyl)
C-C (ring) Bond Length~1.53 Å~1.53 Å
C-N Bond Length~1.38 Å~1.38 Å
C=O Bond Length~1.22 Å~1.22 Å
C-C (cyclopropyl) Bond Length~1.51 Å~1.51 Å
C-C-N Bond Angle~117°~117°
C-N-C Bond Angle~125°~125°

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic properties of the molecule, providing a detailed picture of how electrons are distributed and how the molecule will interact with other chemical species.

An analysis of the electronic structure reveals the distribution of charge throughout the this compound molecule. This is often visualized through an electrostatic potential (ESP) map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the carbonyl groups would be expected to be highly electron-rich, while the hydrogen atom on the nitrogen and the hydrogens on the cyclopropyl ring would be relatively electron-poor. This information is critical for understanding potential sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In a study of N-(thiazol-2-yl)piperidine-2,6-dione derivatives, a larger HOMO-LUMO gap was associated with greater stability. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

OrbitalPredicted Energy (eV)Description
HOMO-7.5Likely localized on the piperidine ring and nitrogen atom.
LUMO-1.2Likely localized around the carbonyl groups.
HOMO-LUMO Gap6.3Suggests a relatively stable molecule.

Note: These energy values are hypothetical and for illustrative purposes.

In Silico Screening and Library Design

The this compound scaffold can serve as a starting point for the design of new chemical libraries for drug discovery. In silico screening involves computationally evaluating large numbers of virtual compounds based on this scaffold to identify those with the highest predicted activity against a biological target. arabjchem.orgjddtonline.info For instance, derivatives could be designed by adding various substituents to the nitrogen atom or other positions on the ring.

These virtual libraries can then be filtered based on predicted properties like binding affinity to a target protein, which can be estimated using molecular docking simulations. researchgate.netresearchgate.net This approach has been successfully applied to other piperidine and glutarimide (B196013) derivatives to identify potential drug candidates. nih.govnih.gov The use of in silico methods allows for the rapid and cost-effective exploration of a vast chemical space before committing to chemical synthesis. researchgate.net

Prediction of Physicochemical Descriptors and Molecular Profiles

Computational tools can accurately predict a range of physicochemical properties that are crucial for drug development. rsc.org These descriptors help to assess the "drug-likeness" of a compound. For this compound, these predictions would provide a comprehensive molecular profile.

Table 3: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance
Molecular Weight~167.19 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity)~0.5Indicates moderate lipophilicity, affecting solubility and membrane permeability. nih.gov
pKa~9.0The basicity of the amine can be influenced by substituents. yuntsg.comresearchgate.net
Polar Surface Area (PSA)~52.6 ŲAffects cell permeability.
Number of Rotatable Bonds1Indicates low conformational flexibility.

Note: These values are estimations derived from computational software and are for illustrative purposes.

Reaction Pathway Simulation and Mechanistic Insights

Computational methods can be used to simulate potential synthetic routes and to understand the mechanisms of chemical reactions. For the synthesis of this compound, which is a glutarimide derivative, theoretical calculations could model the cyclization of a precursor molecule to form the piperidine-2,6-dione ring. rug.nl

By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. For example, a study on the synthesis of 3-isobutyl glutarimide used molecular dynamics simulations and DFT to elucidate the reaction mechanism, identifying the transition state and energy barriers involved in the cyclization process. researchgate.net Similar computational studies could be applied to understand the synthesis and potential reactions of this compound, providing valuable insights for synthetic chemists.

4 Cyclopropylpiperidine 2,6 Dione As a Versatile Synthetic Building Block and Scaffold

Role in the Synthesis of Complex Chemical Architectures

The 4-cyclopropylpiperidine-2,6-dione moiety serves as a robust starting point for the construction of more elaborate and sterically demanding chemical structures. The inherent reactivity of the glutarimide (B196013) ring, coupled with the electronic and steric influence of the cyclopropyl (B3062369) group, allows for a range of chemical transformations. The nitrogen atom of the imide can be readily functionalized, while the acidic protons at the 3- and 5-positions provide a handle for a variety of C-C and C-N bond-forming reactions.

For instance, the piperidine-2,6-dione core can undergo N-alkylation or N-arylation, providing a vector for introducing diverse substituents. Furthermore, the carbonyl groups can be selectively reduced or transformed into other functional groups. The presence of the cyclopropyl group can influence the stereochemical outcome of reactions at the adjacent positions, potentially leading to the diastereoselective synthesis of complex polycyclic systems. Research on related piperidine-2,6-dione derivatives has demonstrated their utility in the synthesis of spirocyclic compounds and other intricate architectures, a potential that extends to the 4-cyclopropyl analogue.

Application in Fragment-Oriented Design

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in drug discovery. nih.govfrontiersin.org This approach relies on screening small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent drug candidates. nih.govgu.se The this compound scaffold is an ideal candidate for inclusion in fragment libraries due to its desirable physicochemical properties.

The cyclopropyl group is a "bioisostere" for a phenyl ring or a gem-dimethyl group, offering a similar spatial arrangement but with improved metabolic stability and reduced lipophilicity. This can lead to improved pharmacokinetic profiles of the resulting drug candidates. The piperidine-2,6-dione core itself is a known pharmacophore present in several approved drugs, suggesting its biocompatibility and potential for biological activity. wikipedia.org The combination of the cyclopropyl moiety and the glutarimide ring in this compound provides a unique three-dimensional shape that can effectively probe the binding pockets of various protein targets. astx.com

Below is an interactive data table summarizing the key properties of this compound relevant to its application in fragment-oriented design.

PropertyValue/CharacteristicRationale for FBDD
Molecular Weight 153.18 g/mol Falls within the typical range for fragments (<300 Da), adhering to the "Rule of Three".
LogP (calculated) ~0.5Indicates good aqueous solubility, a key requirement for fragment screening.
Hydrogen Bond Donors 1 (N-H)Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors 2 (C=O)Offers additional points for target interaction and can be modified for fragment growing.
Rotatable Bonds 1The rigid cyclopropyl group and piperidine (B6355638) ring limit conformational flexibility, which can be advantageous for binding.
3D Shape The spiro-like nature of the cyclopropyl group provides a distinct three-dimensional vector for exploring protein binding sites.Allows for the exploration of non-flat binding pockets, potentially leading to novel modes of inhibition.

Precursor in Natural Product Synthesis

While no natural products have been reported to contain the this compound core directly, the glutarimide scaffold is a recurring motif in a number of natural products with diverse biological activities. The principles of using substituted glutarimides as precursors in natural product synthesis can be extended to the 4-cyclopropyl derivative.

The synthesis of alkaloids, for example, often involves the construction of piperidine rings. The this compound scaffold could serve as a chiral building block, where the cyclopropyl group directs the stereochemistry of subsequent transformations, ultimately leading to the enantioselective synthesis of complex natural products. The functional handles on the glutarimide ring allow for the introduction of various side chains and the construction of fused ring systems, which are common features in many natural products.

Utility in the Development of New Synthetic Methodologies

The unique structural features of this compound make it an interesting substrate for the development of new synthetic methodologies. The strain of the cyclopropyl ring can be exploited in ring-opening reactions, providing access to novel acyclic or larger ring structures. The reactivity of the imide and the adjacent methylene (B1212753) groups can be harnessed to explore new C-H activation or cross-coupling strategies.

For instance, the development of catalytic enantioselective methods for the functionalization of the 3- and 5-positions of the piperidine-2,6-dione ring is an active area of research. Using this compound as a model substrate could lead to the discovery of new catalysts and reaction conditions that are tolerant of the cyclopropyl group and provide high levels of stereocontrol. The successful development of such methodologies would not only expand the synthetic chemist's toolbox but also facilitate the synthesis of a wide range of novel compounds with potential applications in materials science and medicinal chemistry.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 4-Cyclopropylpiperidine-2,6-dione, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen atoms in the molecule. The imide proton (N-H) of the piperidine-2,6-dione ring is expected to appear as a broad singlet, typically in the downfield region of the spectrum. The protons on the piperidine (B6355638) ring would likely present as a complex series of multiplets. The methine proton at the 4-position, attached to the cyclopropyl (B3062369) group, would also give rise to a multiplet. The protons of the cyclopropyl group itself would appear as a set of complex multiplets in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon framework. Two distinct carbonyl carbon signals are expected for the C2 and C6 positions of the piperidine-2,6-dione ring, typically resonating in the range of 170-175 ppm. The methylene (B1212753) carbons of the piperidine ring (C3 and C5) would appear at a higher field. The methine carbon at C4, bearing the cyclopropyl substituent, and the carbons of the cyclopropyl ring would also exhibit characteristic chemical shifts. Predicted spectral data based on analogous structures are presented in Table 1. google.comderpharmachemica.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous piperidine-2,6-dione structures.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 8.0 - 11.0 (broad singlet) -
C2, C6 (C=O) - 170 - 175
C3, C5 (CH₂) 2.5 - 2.9 (multiplet) 30 - 35
C4 (CH) 1.8 - 2.2 (multiplet) 35 - 40
Cyclopropyl (CH) 0.8 - 1.2 (multiplet) 10 - 15
Cyclopropyl (CH₂) 0.2 - 0.6 (multiplet) 3 - 8

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the characteristic cleavage of the piperidine-2,6-dione ring and the loss of the cyclopropyl group. The analysis of these fragments provides confirmatory evidence for the proposed structure. For instance, a prominent fragment could correspond to the loss of the cyclopropyl group (C₃H₅), leading to a significant peak in the spectrum. mdpi.comnih.govtandfonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

A broad absorption band in the region of 3200 cm⁻¹ would be indicative of the N-H stretching vibration of the imide group. spectroscopyonline.com The most prominent features would be the two strong carbonyl (C=O) stretching bands characteristic of a cyclic imide, typically appearing between 1700 and 1780 cm⁻¹. optica.orgconnectjournals.com The presence of two distinct carbonyl bands helps to confirm the dione (B5365651) structure of the piperidine ring. Additionally, C-H stretching vibrations for the cyclopropyl and piperidine rings would be observed in the region of 2850-3000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on known frequencies for cyclic imides and cycloalkanes.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3150 - 3250 Medium, Broad
C=O Stretch (asymmetric) 1750 - 1780 Strong
C=O Stretch (symmetric) 1680 - 1720 Strong
C-H Stretch (sp³) 2850 - 3000 Medium to Strong
C-H Stretch (cyclopropyl) ~3100 Weak to Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.

The analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. For instance, it would confirm the conformation of the piperidine ring, which is expected to adopt a chair or a distorted chair conformation. The orientation of the cyclopropyl group relative to the piperidine ring would also be unambiguously determined. While no specific crystallographic data for this compound is currently available, studies on similar piperidine derivatives have shown that the piperidine ring can adopt various conformations depending on the substituents. jst.go.jp

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis and purification of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its reliability for purity determination. researchgate.netabap.co.insciensage.info

Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound, Gas Chromatography could also be a viable technique for purity assessment. A capillary column with a suitable stationary phase would be used, and the compound would be vaporized and carried through the column by an inert gas. The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), would quantify the compound and any impurities present.

Future Perspectives in the Chemical Research of 4 Cyclopropylpiperidine 2,6 Dione

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-cyclopropylpiperidine-2,6-dione and its derivatives is geared towards environmentally benign and efficient methodologies. Current synthetic approaches often involve multi-step sequences that may utilize hazardous reagents and generate significant waste. Future research will likely focus on the following areas:

One-Pot and Cascade Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key goal. scispace.com Cascade processes that combine several transformations sequentially without the isolation of intermediates can significantly improve efficiency. scispace.com For instance, a potential one-pot approach could involve a Knoevenagel condensation of cyclopropanecarboxaldehyde (B31225) with a cyanoacetic acid derivative, followed by a Michael addition and subsequent cyclization to form the piperidine-2,6-dione ring. scispace.com

Green Chemistry Principles: The application of green chemistry principles will be paramount. This includes the use of safer solvents, ideally water or bio-based solvents, and the reduction or elimination of toxic reagents and byproducts. rasayanjournal.co.inresearchgate.net Microwave-assisted organic synthesis (MAOS) and mechanochemistry are promising techniques that can accelerate reaction times, improve yields, and reduce energy consumption. rasayanjournal.co.inresearchgate.net

Catalytic Methods: The exploration of novel catalysts will be crucial. This includes the use of organocatalysts, which are metal-free and often more environmentally friendly than their metal-based counterparts. thieme-connect.com Furthermore, biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, represents a frontier in the sustainable synthesis of complex molecules like this compound. researchgate.netacs.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
One-Pot/Cascade Reactions Increased efficiency, reduced waste, time and cost savings. scispace.comOptimization of reaction conditions for multiple steps can be complex.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. rasayanjournal.co.inScale-up can be challenging; potential for localized overheating.
Mechanochemistry Solvent-free or low-solvent conditions, access to novel reactivity. researchgate.netReaction monitoring and scale-up may require specialized equipment.
Organocatalysis Metal-free, lower toxicity, often milder reaction conditions. thieme-connect.comCatalyst loading can sometimes be high; catalyst recycling may be necessary.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. researchgate.netacs.orgEnzyme stability and availability can be limiting factors.

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is largely uncharted territory. The interplay between the strained cyclopropyl (B3062369) ring and the reactive glutarimide (B196013) moiety offers opportunities for discovering novel chemical transformations.

Ring-Opening Reactions of the Cyclopropyl Group: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acid or metal catalysis. rsc.orgthieme-connect.com This could lead to the formation of diverse linear or heterocyclic structures, expanding the chemical space accessible from this scaffold. For example, treatment with a Lewis acid could induce ring-opening to generate a homoallylic cation, which could be trapped by various nucleophiles. researchgate.netacs.org

Functionalization of the Piperidinedione Ring: The piperidine-2,6-dione ring possesses several reactive sites. The acidic N-H proton can be deprotonated to allow for N-alkylation or N-arylation, introducing a wide range of substituents. The α-carbons to the carbonyl groups are also amenable to functionalization through enolate chemistry, enabling the introduction of alkyl, acyl, or other groups. acs.orgacs.org

Domino and Rearrangement Reactions: The unique combination of the two rings could facilitate novel domino reactions or rearrangements. For instance, a reaction initiated at the cyclopropyl ring could trigger a subsequent transformation in the piperidinedione ring, or vice versa. The Cloke–Wilson rearrangement, which involves the thermal or catalytic rearrangement of cyclopropyl ketones, could be explored to synthesize novel five-membered heterocycles. nih.gov

Expansion of its Role in Scaffold Diversity Generation

The this compound scaffold holds significant potential for generating diverse molecular libraries for drug discovery and other applications. criver.comnih.gov

Scaffold Hopping: The cyclopropyl group can be considered a bioisostere for other chemical groups, such as a phenyl ring or a double bond. criver.comyoutube.com This allows for "scaffold hopping," where the cyclopropylpiperidinedione core can be used to replace other scaffolds in known bioactive molecules to generate novel compounds with potentially improved properties like solubility or metabolic stability. criver.comnih.gov

Privileged Scaffold: The piperidine-2,6-dione moiety is considered a "privileged scaffold" as it is found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. ontosight.airesearchgate.netresearchgate.net By combining this established pharmacophore with the unique properties of the cyclopropyl group, novel drug candidates can be designed and synthesized. acs.org

Combinatorial Chemistry: The multiple points of functionalization on the this compound scaffold make it an ideal candidate for combinatorial library synthesis. By systematically varying the substituents at different positions, a large number of diverse analogs can be rapidly prepared and screened for biological activity.

Theoretical Contributions to Understanding Cyclopropyl-Piperidinedione Interactions

Computational chemistry can provide invaluable insights into the structure, reactivity, and properties of this compound, guiding future experimental work.

Reactivity and Mechanistic Studies: Quantum chemical methods can be employed to study the mechanisms of potential reactions. ekb.egnih.gov For example, the transition states and reaction pathways for the ring-opening of the cyclopropyl group or the functionalization of the piperidinedione ring can be modeled to understand the factors that control the regioselectivity and stereoselectivity of these transformations. scirp.org

Molecular Docking and Drug Design: If a biological target for this scaffold is identified, molecular docking simulations can be used to predict its binding mode and affinity. researchgate.net This information can then be used to design new derivatives with improved potency and selectivity. The unique electronic nature of the cyclopropyl group, with its "banana bonds," can lead to specific non-covalent interactions with protein targets that can be explored computationally. researchgate.net

A summary of potential theoretical investigations is provided below:

Theoretical MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT) Conformational analysis, calculation of electronic properties (HOMO, LUMO, electrostatic potential). scirp.orgekb.egPrediction of stable conformers, understanding of reactivity and intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intramolecular and intermolecular interactions. nih.govCharacterization of hydrogen bonds and other non-covalent interactions influencing crystal packing and receptor binding.
Molecular Dynamics (MD) Simulations Simulation of the molecule's behavior in different environments (e.g., in solution, in a binding pocket).Understanding of dynamic conformational changes and solvent effects.
Molecular Docking Prediction of binding modes to biological targets. researchgate.netIdentification of key interactions for structure-based drug design.

Q & A

Q. How can researchers design studies to explore the compound’s environmental fate and degradation pathways?

  • Answer : Utilize isotope-labeled analogs in biodegradation assays (e.g., ¹⁴C tracing). Combine LC-MS/MS and QSAR modeling to identify transformation products. Follow EPA guidelines for assessing aquatic toxicity (e.g., OECD 201/202) .

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